Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclopentane-furan structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism by which Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid can be compared with other similar compounds, such as:
Rac-(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
Rac-(3aR,6aS)-hexahydrofuro[2,3-b]furan-2-one: This compound has a similar furan ring but lacks the cyclopentane ring.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(8)11-5-4-8/h6H,1-5H2,(H,9,10)/t6-,8+/m1/s1 |
InChI Key |
XVWIHKFHKZHQTM-SVRRBLITSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)C(=O)O |
Canonical SMILES |
C1CC2C(C1)(CCO2)C(=O)O |
Origin of Product |
United States |
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